(3S)-3-hydroxyoctanoic acid

Catalog No.
S643085
CAS No.
33796-86-0
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-hydroxyoctanoic acid

CAS Number

33796-86-0

Product Name

(3S)-3-hydroxyoctanoic acid

IUPAC Name

(3S)-3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

NDPLAKGOSZHTPH-ZETCQYMHSA-N

SMILES

CCCCCC(CC(=O)O)O

Synonyms

3-hydroxyoctanoate, 3-hydroxyoctanoic acid, 3-hydroxyoctanoic acid, (S)-, 3-hydroxyoctanoic acid, (S)-isomer

Canonical SMILES

CCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](CC(=O)O)O

(3S)-3-hydroxyoctanoic acid is an organic compound classified as a beta-hydroxy fatty acid, possessing the molecular formula C8H16O3C_8H_{16}O_3 and an average molecular weight of approximately 160.21 g/mol . This compound is notable for being a metabolite of medium-chain fatty acid oxidation and is found in human urine, indicating its role in metabolic processes . It serves as the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor implicated in various physiological functions .

As mentioned earlier, (3S)-3-hydroxyoctanoic acid activates HCAR3, a G protein-coupled receptor. HCAR3 is expressed in various tissues and is believed to be involved in regulating energy metabolism, gut function, and inflammation []. However, the precise mechanisms by which (3S)-3-hydroxyoctanoic acid influences these processes require further investigation.

The chemical behavior of (3S)-3-hydroxyoctanoic acid can be characterized by several key reactions:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in biochemical pathways.
  • Oxidation: The alcohol group can be oxidized to a carbonyl group, yielding corresponding ketones or aldehydes.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of shorter-chain fatty acids.

These reactions highlight the compound's potential as a precursor for various biochemical transformations.

(3S)-3-hydroxyoctanoic acid exhibits significant biological activity, primarily through its role as an agonist for hydroxycarboxylic acid receptor 3. This receptor is involved in metabolic regulation and has been linked to energy homeostasis and lipid metabolism. The compound's interaction with this receptor suggests potential implications in metabolic disorders and obesity management .

Additionally, it has been identified as a signaling molecule in plants, particularly in interactions with pollinators like Japanese honeybees, indicating its broader ecological significance .

(3S)-3-hydroxyoctanoic acid can be synthesized through various methods:

  • Biological Synthesis: It is naturally produced via the metabolism of medium-chain fatty acids in humans and other organisms.
  • Chemical Synthesis: Laboratory synthesis may involve the reduction of corresponding octanoic acid derivatives or through enzymatic pathways utilizing specific enzymes that facilitate hydroxylation at the third carbon position.

These synthesis routes underscore both its natural occurrence and potential for artificial production in research and industrial applications.

The applications of (3S)-3-hydroxyoctanoic acid span several fields:

  • Biochemical Research: It serves as a valuable reagent in studies involving metabolic pathways and receptor interactions.
  • Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in treating metabolic disorders.
  • Agriculture: Its role as a signaling molecule suggests possible uses in enhancing plant-pollinator interactions or improving crop yields.

These applications highlight the compound's versatility and importance across various domains.

Research into the interactions of (3S)-3-hydroxyoctanoic acid focuses on its binding affinity to hydroxycarboxylic acid receptor 3. Studies indicate that this compound effectively activates the receptor, leading to downstream effects on cellular metabolism and energy regulation. Understanding these interactions is crucial for developing targeted therapies for metabolic diseases and optimizing agricultural practices through plant signaling mechanisms .

Several compounds share structural similarities with (3S)-3-hydroxyoctanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Octanoic AcidC8H16O2C_8H_{16}O_2Saturated fatty acid; lacks hydroxyl group.
2-Hydroxyoctanoic AcidC8H16O3C_8H_{16}O_3Hydroxyl group at the second carbon; different stereochemistry.
4-Hydroxyoctanoic AcidC8H16O3C_8H_{16}O_3Hydroxyl group at the fourth carbon; alters biological activity.
Caprylic AcidC8H16O2C_8H_{16}O_2Another name for octanoic acid; primarily used in food industry.

(3S)-3-hydroxyoctanoic acid is unique due to its specific stereochemistry and biological activity as an agonist for hydroxycarboxylic acid receptor 3, distinguishing it from other similar compounds that lack these properties.

(3S)-3-hydroxyoctanoic acid serves as a crucial intermediate in the mammalian fatty acid β-oxidation pathway, where it represents a key metabolic product during the systematic degradation of medium-chain fatty acids [1] [2] [3]. The formation of this compound occurs through the highly coordinated enzymatic machinery located primarily within mitochondrial matrices and peroxisomes.

The β-oxidation process involves a cyclical series of four enzymatic reactions that sequentially remove two-carbon units from fatty acid chains [3] [4]. Acyl-coenzyme A dehydrogenase (EC 1.3.99.3) initiates the cycle by catalyzing the dehydrogenation of octanoyl-coenzyme A to create trans-2-octenoyl-coenzyme A, generating flavin adenine dinucleotide hydride in the process [3] [5]. Subsequently, enoyl-coenzyme A hydratase (EC 4.2.1.17) performs the stereospecific hydration of the trans double bond, directly producing (S)-3-hydroxyoctanoyl-coenzyme A [1] [3] [6].

Research utilizing radiolabeled tracers has demonstrated that 3-hydroxyoctanoic acid accumulates as a detectable intermediate during incomplete fatty acid oxidation in isolated liver and kidney mitochondria [7] [8]. Studies employing [8-¹⁴C]octanoyl-coenzyme A revealed the formation of hydroxamate derivatives of 3-hydroxyoctanoyl-coenzyme A, alongside other intermediates including hexanoyl-, butyryl-, and acetyl-coenzyme A derivatives [7]. These findings indicate that oxidation proceeds through discrete intermediate formation rather than through an uninterrupted multienzyme complex degradation mechanism.

The stereochemistry of 3-hydroxyoctanoic acid formation in mammalian systems demonstrates remarkable specificity, with the enoyl-coenzyme A hydratase exclusively producing the L-configuration (equivalent to S-configuration) isomer [5] [6]. However, subsequent investigations revealed that accumulated 3-hydroxy fatty acids undergo rapid epimerization through a reversible dehydration-rehydration mechanism involving trans-2-enoyl-coenzyme A intermediates [9]. This epimerization process results in near-racemic mixtures with a slight predominance of the D-isomer (58 ± 3%), challenging the initial assumption of exclusive L-stereochemistry in biological systems [9].

Medium-chain triglyceride metabolism provides another significant source of 3-hydroxyoctanoic acid in mammalian systems. Clinical studies identified 3-, 6-, and 7-hydroxyoctanoyl β-D-glucuronide as novel metabolites in the urine of infants fed diets enriched with medium-chain triglycerides [10]. These glucuronide conjugates represent the first reported instance of medium-chain hydroxy-monocarboxylic acid conjugation with glucuronic acid in humans, indicating alternative metabolic pathways beyond traditional β-oxidation [10].

The cellular distribution of 3-hydroxyoctanoic acid formation extends beyond mitochondrial β-oxidation to include peroxisomal metabolism. Very long-chain fatty acids undergo initial oxidation in peroxisomes until octanoyl-coenzyme A formation, at which point the intermediates transfer to mitochondria for complete oxidation [4]. This compartmentalization ensures efficient processing of fatty acids with varying chain lengths while maintaining metabolic flux control.

The metabolic significance of 3-hydroxyoctanoic acid extends to its role as a biomarker for fatty acid oxidative disorders. Elevated urinary excretion of 3-hydroxyoctanoic acid, particularly when accompanied by other 3-hydroxy fatty acids, serves as an indicator of defects in 3-hydroxyacyl-coenzyme A dehydrogenases affecting both long-chain and short-chain substrate specificities [11] [12]. This diagnostic application highlights the compound's central position in mammalian lipid metabolism.

EnzymeEC NumberReaction CatalyzedCellular LocationRole in 3-Hydroxyoctanoic Acid Formation
Acyl-CoA dehydrogenaseEC 1.3.99.3Dehydrogenation of acyl-CoA to trans-2-enoyl-CoAMitochondrial matrix, peroxisomeCreates substrate for hydratase
Enoyl-CoA hydrataseEC 4.2.1.17Hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoAMitochondrial matrix, peroxisomeDirect formation of 3-hydroxyoctanoyl-CoA
3-Hydroxyacyl-CoA dehydrogenaseEC 1.1.1.35Oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoAMitochondrial matrix, peroxisomeFurther oxidation of product
Thiolase (3-ketoacyl-CoA thiolase)EC 2.3.1.16Thiolytic cleavage of 3-ketoacyl-CoAMitochondrial matrix, peroxisomeChain shortening
Enoyl-CoA hydratase 2 (ECH2)EC 4.2.1.150Conversion of (R)-3-hydroxyacyl-CoA to (S)-3-hydroxyacyl-CoAPeroxisomeStereoisomer conversion in plants

Microbial Production via Polyhydroxyalkanoate (PHA) Biosynthesis

Microbial biosynthesis of (3S)-3-hydroxyoctanoic acid occurs predominantly through polyhydroxyalkanoate production pathways, where diverse bacterial species accumulate this compound as both a metabolic intermediate and a structural component of biodegradable polymers [13] [14] [15]. The biosynthetic routes involve complex metabolic networks that integrate fatty acid catabolism, de novo fatty acid synthesis, and specialized polymerization mechanisms.

Pseudomonas species represent the most extensively characterized microbial producers of 3-hydroxyoctanoic acid through polyhydroxyalkanoate biosynthesis. Pseudomonas putida GPo1 has demonstrated exceptional capability for large-scale production, achieving cell densities of 53 grams dry cell mass per liter with polyhydroxyalkanoate contents reaching 60% of total dry weight [16] [17]. The resulting polymers contain 96 mol% 3-hydroxyoctanoic acid, representing the highest purity reported for microbial production systems [16].

The metabolic pathway for polyhydroxyalkanoate biosynthesis in pseudomonads involves two primary routes: β-oxidation pathway coupling and fatty acid de novo synthesis integration [13] [18]. In the β-oxidation pathway, octanoic acid and related alkanoic acids undergo partial oxidation to generate (R)-3-hydroxyoctanoyl-coenzyme A, which serves as the direct monomer precursor [18] [19]. The enoyl-coenzyme A hydratase PhaJ catalyzes the stereospecific conversion of enoyl-coenzyme A to (R)-3-hydroxyacyl-coenzyme A, ensuring the correct stereochemistry for polymerization [18].

Polyhydroxyalkanoate synthase (PhaC) represents the key enzyme responsible for polymerizing 3-hydroxyoctanoyl-coenzyme A monomers into high-molecular-weight polymers [14] [19]. Different Pseudomonas strains express distinct synthase variants with varying substrate specificities and chain-length preferences. PhaC1 from Pseudomonas aeruginosa demonstrates broad substrate specificity, accepting 3-hydroxyalkanoic acids ranging from 6 to 16 carbons, with 3-hydroxyoctanoic acid serving as a major component [20] [19].

Large-scale production optimization has revealed critical parameters for maximizing 3-hydroxyoctanoic acid yields in microbial systems. Fed-batch cultivation strategies employing continuous feeding of ammonium octanoate under nitrogen-limited conditions promote polyhydroxyalkanoate accumulation while maintaining cell viability [16]. pH control through automated addition of sodium hydroxide, ammonium hydroxide, or octanoic acid maintains optimal growth conditions while providing additional carbon sources [16].

The cultivation of Pseudomonas putida GPo1 at 350-400 liter scales has established reproducible protocols for industrial-scale production. Oxygen transfer optimization through controlled airflow and stirrer speed maintains partial oxygen pressure between 20-40%, ensuring efficient aerobic metabolism without oxygen limitation [16]. Temperature control at 30°C and pH maintenance between 6.8-7.2 provide optimal conditions for both cell growth and polyhydroxyalkanoate synthesis.

Extraction and purification methodologies have been developed to recover high-purity 3-hydroxyoctanoic acid from microbial polyhydroxyalkanoate. Acetone extraction demonstrates superior performance compared to chloroform or other organic solvents, achieving 94% recovery of polyhydroxyalkanoate content from cells [16]. Alkaline hydrolysis at pH 11 enables efficient degradation of polyhydroxyalkanoate with over 90% yield of corresponding monomers within 9 hours [15].

Depolymerase-mediated bioconversion represents an alternative approach for generating 3-hydroxyoctanoic acid monomers from microbial polyhydroxyalkanoate. Pseudomonas fluorescens GK13 produces extracellular depolymerases capable of hydrolyzing poly(3-hydroxyoctanoate) to generate chiral (R)-3-hydroxyoctanoic acid monomers [21]. This enzymatic approach maintains stereochemical purity while operating under mild reaction conditions.

Co-culture systems have demonstrated enhanced production capabilities through metabolic cooperation between different microbial species. Combined cultures of Pseudomonas species and Bacillus species utilize complementary metabolic pathways for volatile fatty acid assimilation and polyhydroxyalkanoate production [22] [23]. These systems achieve improved substrate utilization efficiency and enhanced polymer yields compared to monoculture systems.

Metabolic engineering approaches have expanded the range of carbon sources available for 3-hydroxyoctanoic acid production. Pathway construction involving the integration of polyhydroxyalkanoate synthesis genes into heterologous hosts enables production from alternative substrates including glucose, glycerol, and agricultural waste streams [24] [22]. These engineered systems provide sustainable production platforms while reducing dependence on refined fatty acid feedstocks.

MicroorganismCarbon SourcePHA Content (% dry weight)3-Hydroxyoctanoic Acid Content (mol%)Production Scale
Pseudomonas putida GPo1Sodium octanoate, octanoic acid49-6096Large-scale (350-400L)
Pseudomonas aeruginosaAlkanoic acids, alkanes40-7020-41Laboratory/pilot
Pseudomonas fluorescens GK13Octanoic acid derivatives45-5530-50Laboratory
Pseudomonas oleovoransAlkanes, fatty acids50-7515-35Laboratory/pilot
Alcaligenes latusGlucose, fatty acids30-5010-25Laboratory
Bacillus megateriumGlucose, acetate25-405-15Laboratory
Ralstonia eutrophaGlucose, acetate70-85<5Industrial

Plant-Derived Sources and Ecological Signaling Functions

(3S)-3-hydroxyoctanoic acid exhibits remarkable ecological significance in plant systems, where it functions both as a metabolic intermediate in fatty acid catabolism and as a specialized signaling molecule mediating complex interspecies interactions [25] [26] [27]. The compound's presence in diverse plant species reflects its fundamental role in lipid metabolism while highlighting evolved functions in chemical communication and ecological adaptation.

Cymbidium floribundum, the oriental orchid, represents the most extensively characterized plant source of 3-hydroxyoctanoic acid as an ecological signaling compound [28] [29] [30]. This orchid species produces 3-hydroxyoctanoic acid in its floral emissions as part of a sophisticated chemical mimicry system designed to attract Apis cerana japonica (Japanese honeybees) [28] [31]. The compound functions synergistically with 10-hydroxy-(E)-2-decenoic acid to create a binary signaling system that effectively attracts not only worker bees but also drones and queens, including swarming and absconding colonies [28] [30].

The ecological function of 3-hydroxyoctanoic acid in orchid-pollinator interactions demonstrates remarkable evolutionary convergence with insect pheromone systems. Both compounds identified in Cymbidium floribundum floral emissions correspond to mandibular gland components of worker honeybees, supporting the hypothesis that orchid flowers have evolved to mimic bee secretions for pollinator manipulation [28] [30]. Individual application of either compound fails to elicit attraction responses, emphasizing the requirement for precise binary combinations in effective chemical mimicry [28].

Arabidopsis thaliana provides a model system for understanding 3-hydroxyoctanoic acid metabolism in plant fatty acid catabolism and seedling development [26] [27]. During seed germination and early seedling establishment, peroxisomal β-oxidation of stored lipids generates 3-hydroxyoctanoic acid as an intermediate in the mobilization of energy reserves [26]. Enoyl-coenzyme A hydratase 2 (ECH2) plays a critical role in processing (R)-3-hydroxyacyl-coenzyme A intermediates derived from unsaturated fatty acid catabolism [26].

Metabolic flux analysis in Arabidopsis reveals that disruption of ECH2 function leads to accumulation of both 3-hydroxyoctanoic acid and 3-hydroxyoctenoic acid, with the latter showing approximately 7-fold higher levels than the saturated derivative [26]. This accumulation pattern reflects the preferential metabolism of α-linolenic acid compared to linoleic acid, potentially due to enzyme substrate specificities or alternative metabolic routing [26].

The physiological significance of 3-hydroxyoctanoic acid accumulation in plant systems extends beyond simple metabolic intermediates to include regulatory functions in development. Exogenous application of 3-hydroxyoctanoic acid to wild-type Arabidopsis seedlings reproduces the growth defects observed in ech2 mutants, including reduced root length, smaller cotyledons, and arrested pavement cell expansion [26]. These effects suggest that 3-hydroxyoctanoic acid functions as a metabolic signal influencing cellular development processes.

Peroxisomal morphology responds dramatically to 3-hydroxyoctanoic acid levels, with elevated concentrations causing significant increases in both peroxisome size and number in cotyledon pavement cells [26]. This morphological response indicates that 3-hydroxyoctanoic acid serves as a metabolic indicator triggering adaptive responses in organellar biogenesis and function [26].

Plant tissue culture applications utilize the ecological significance of 3-hydroxyoctanoic acid in developing propagation systems for commercially valuable orchid species. Cymbidium floribundum represents a high-demand species due to its effectiveness in traditional beekeeping practices for swarm capture [32] [33]. Protocorm-like body cultivation systems enable mass propagation while maintaining the chemical production capabilities essential for ecological function [32].

Chemical ecological relationships extend beyond orchid-pollinator interactions to include predator-prey dynamics involving 3-hydroxyoctanoic acid signaling. Orchid mantises (Hymenopus coronatus) have evolved to exploit the same chemical signals used by orchids, with juvenile mantises producing 3-hydroxyoctanoic acid and 10-hydroxy-(E)-2-decenoic acid to attract honeybee prey [34]. This multi-trophic chemical mimicry demonstrates the evolutionary significance of these compounds in ecological networks.

Fatty acid biosynthesis in plant plastids provides the metabolic foundation for 3-hydroxyoctanoic acid production through specialized pathways [35] [36]. Acetyl-coenzyme A carboxylase and fatty acid synthase complexes generate the primary fatty acid precursors that undergo subsequent modification through β-oxidation and specialized enzymatic processes [35]. The heteromeric acetyl-coenzyme A carboxylase in plastids specifically supports fatty acid biosynthesis, while the homomeric cytosolic form contributes to very-long-chain fatty acid synthesis [35].

Metabolic engineering approaches have successfully introduced polyhydroxyalkanoate synthesis pathways into plant systems using 3-hydroxyoctanoic acid as a target product. Arabidopsis thaliana transformed with PhaC1 synthase from Pseudomonas aeruginosa accumulates medium-chain-length polyhydroxyalkanoate in peroxisomes and glyoxysomes, with 41% of monomers consisting of 3-hydroxyoctanoic acid and 3-hydroxyoctenoic acid [20] [27]. This demonstrates that plant β-oxidation can generate sufficient (R)-3-hydroxyacyl-coenzyme A intermediates for polymer synthesis.

Plant SpeciesOccurrence/DetectionEcological FunctionAssociated CompoundsBiological Significance
Cymbidium floribundumFlower emissionPollinator attraction (Japanese honeybees)10-hydroxy-(E)-2-decenoic acidChemical mimicry of bee pheromones
Arabidopsis thalianaPeroxisomal metabolismMetabolic intermediate in oil mobilization3-hydroxyoctenoic acidSeedling development regulation
Brassica napusFatty acid catabolismBeta-oxidation intermediateOther 3-hydroxy fatty acidsEnergy storage mobilization
Various fruitsFood biomarkerMetabolic markerVarious fatty acidsNutritional biomarker
Milk and milk productsFood biomarkerMetabolic markerVarious fatty acidsNutritional biomarker
Anatidae (waterfowl)Food biomarkerDietary componentMixed fatty acidsDietary fatty acid source
Gallus gallus (chicken)Food biomarkerDietary componentMixed fatty acidsDietary fatty acid source
Sus scrofa domestica (pig)Food biomarkerDietary componentMixed fatty acidsDietary fatty acid source

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling studies utilizing (3S)-3-hydroxyoctanoic acid provide sophisticated analytical approaches for quantitative metabolic flux analysis and pathway elucidation across diverse biological systems [37] [38] [39]. These methodologies leverage stable isotope incorporation to trace metabolic transformations with unprecedented precision, enabling researchers to decipher complex metabolic networks and quantify pathway contributions in real-time.

Stable isotope-labeled 3-hydroxyoctanoic acid derivatives serve as powerful molecular probes for direct metabolic flux analysis in fatty acid oxidation pathways [40] [41]. Deuterated 3-hydroxyoctanoic acid-d12 represents the most widely utilized labeled variant, featuring twelve deuterium atoms strategically positioned to provide mass spectrometric differentiation while maintaining metabolic competency [40]. This compound functions as an internal standard in liquid chromatography-tandem mass spectrometry applications, ensuring accurate quantification of endogenous 3-hydroxyoctanoic acid levels across diverse biological matrices [40].

Carbon-13 labeling strategies enable comprehensive pathway mapping through direct incorporation of ¹³C-labeled 3-hydroxyoctanoic acid into metabolic studies [38] [39]. Uniformly labeled ¹³C-3-hydroxyoctanoic acid allows researchers to trace the complete metabolic fate of the compound, identifying downstream products and quantifying flux distributions through competing pathways [38]. Position-specific labeling using ¹³C at specific carbon positions provides detailed mechanistic information about enzymatic transformations and metabolic routing decisions.

Metabolic flux analysis applications demonstrate the utility of labeled 3-hydroxyoctanoic acid in quantifying β-oxidation efficiency and pathway regulation [39] [42]. Under metabolic steady-state conditions, the isotope labeling pattern of downstream metabolites reflects the flux-weighted contributions of converging pathways, enabling researchers to calculate relative pathway activities [39]. Isotopic steady-state analysis requires that production rates of specific labeling fractions equal their consumption rates, providing mathematical frameworks for flux determination [39].

Multiple isotope labeling experiments enhance analytical capabilities by providing orthogonal labeling strategies for complex metabolic networks [43] [44]. Parallel labeling approaches utilizing different isotopes (¹³C, ²H, ¹⁵N) in separate experiments allow researchers to probe multiple metabolic aspects simultaneously while avoiding labeling pattern interference [44]. Deuterium labeling of fatty acid precursors combined with ¹³C-labeled 3-hydroxyoctanoic acid enables discrimination between de novo synthesis and exogenous uptake pathways [43].

Non-targeted metabolomics integration with isotopic labeling provides global insights into 3-hydroxyoctanoic acid metabolism and its impact on cellular metabolic networks [38] [45]. High-resolution mass spectrometry enables detection of isotopic enrichment patterns across hundreds of metabolites simultaneously, revealing unexpected metabolic connections and previously unknown pathway interactions [38]. Automated isotopomer analysis algorithms identify and quantify labeling patterns in complex metabolic mixtures, facilitating comprehensive flux analysis [38].

Quantitative applications in clinical and biomedical research utilize isotopic labeling to assess fatty acid oxidation disorders and metabolic dysfunction [37] [46]. Stable isotope breath tests employing ¹³C-labeled fatty acids provide non-invasive methods for evaluating β-oxidation capacity in human subjects [46]. Urinary isotope analysis following administration of labeled precursors enables detection of metabolic defects affecting 3-hydroxyoctanoic acid formation and clearance [46].

Enzyme kinetic studies benefit from isotopic labeling approaches to characterize the mechanistic details of 3-hydroxyoctanoic acid metabolism [41] [42]. Substrate specificity analysis using differentially labeled 3-hydroxyoctanoic acid variants reveals enzyme preferences for specific stereoisomers and structural modifications [41]. Competitive inhibition studies employing labeled and unlabeled substrates quantify enzyme affinities and catalytic efficiencies under physiologically relevant conditions [41].

Microbial metabolism studies leverage isotopic labeling to optimize polyhydroxyalkanoate production and understand metabolic regulation in bacterial systems [41] [45]. ¹³C-glucose labeling in microbial cultures reveals the contribution of central carbon metabolism to 3-hydroxyoctanoic acid synthesis through fatty acid biosynthesis pathways [41]. Acetyl-coenzyme A labeling discriminates between β-oxidation-derived and de novo synthesis-derived 3-hydroxyoctanoic acid in polyhydroxyalkanoate-producing bacteria [41].

Plant metabolic studies employ isotopic labeling to understand the role of 3-hydroxyoctanoic acid in seed germination, lipid mobilization, and peroxisomal metabolism [45] [47]. Time-course labeling experiments track the kinetics of fatty acid catabolism during seed germination, revealing the temporal regulation of β-oxidation pathways [47]. Tissue-specific labeling analysis identifies metabolic compartmentalization and intercellular transport of 3-hydroxyoctanoic acid and related metabolites [47].

Computational modeling integration combines isotopic labeling data with mathematical models to predict metabolic behavior and optimize experimental design [37] [39]. Flux balance analysis incorporates isotopic constraints to refine metabolic models and improve predictive accuracy [37]. Dynamic modeling approaches utilize time-resolved isotopic labeling data to understand transient metabolic responses and regulatory mechanisms [39].

Technical considerations for isotopic labeling studies include isotopic purity requirements, labeling efficiency optimization, and analytical sensitivity limitations [45] [42]. Cross-contamination prevention between labeled and unlabeled samples requires careful experimental design and analytical protocols [45]. Matrix effects in biological samples necessitate appropriate internal standards and calibration procedures to ensure quantitative accuracy [42].

Isotope LabelApplicationDetection MethodInformation ObtainedExperimental Model
¹³C-labeled 3-hydroxyoctanoic acidDirect metabolic flux analysisLC-MS/MS, NMRDirect flux rates and pathway contributionsCell culture, animal models
Deuterated 3-hydroxyoctanoic acid-d12Mass spectrometry internal standardLC-MS/MSAccurate quantification of endogenous levelsAny biological system
¹⁴C-labeled octanoic acidClassical radiotracer studiesScintillation countingOverall metabolic turnover ratesAnimal models (historical)
¹³C-labeled glucoseIndirect pathway tracingLC-MS/MS, NMRUpstream pathway contributionsCell culture, plant systems
¹³C-labeled acetyl-CoAFatty acid biosynthesis studiesLC-MS/MS, NMRDe novo synthesis vs. exogenous sourcesCell culture, microbial systems
²H-labeled fatty acidsLipid metabolism studiesLC-MS/MSOxidation vs. storage pathwaysCell culture, animal models
¹⁵N-labeled amino acidsProtein-lipid interaction studiesLC-MS/MSEnzyme-substrate interactionsIn vitro enzyme studies

XLogP3

1.4

UNII

KJR5TU7HW6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

33796-86-0

Wikipedia

(S)-3-hydroxyoctanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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